5,6-dihydroxy Indole
5,6-dihydroxy Indole
5,6-dihydroxyindole is a dihydroxyindole. It has a role as a mouse metabolite.
5, 6-Dihydroxyindole, also known as DHI or dopamine lutine, belongs to the class of organic compounds known as hydroxyindoles. These are organic compounds containing an indole moiety that carries a hydroxyl group. 5, 6-Dihydroxyindole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5, 6-Dihydroxyindole participates in a number of enzymatic reactions. In particular, 5, 6-Dihydroxyindole can be biosynthesized from L-dopachrome; which is mediated by the enzyme tyrosinase. In addition, 5, 6-Dihydroxyindole can be converted into indole-5, 6-quinone through its interaction with the enzyme tyrosinase. In humans, 5, 6-dihydroxyindole is involved in the disulfiram action pathway and the tyrosine metabolism pathway. 5, 6-Dihydroxyindole is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and dopamine beta-hydroxylase deficiency.
5, 6-Dihydroxyindole, also known as DHI or dopamine lutine, belongs to the class of organic compounds known as hydroxyindoles. These are organic compounds containing an indole moiety that carries a hydroxyl group. 5, 6-Dihydroxyindole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5, 6-Dihydroxyindole participates in a number of enzymatic reactions. In particular, 5, 6-Dihydroxyindole can be biosynthesized from L-dopachrome; which is mediated by the enzyme tyrosinase. In addition, 5, 6-Dihydroxyindole can be converted into indole-5, 6-quinone through its interaction with the enzyme tyrosinase. In humans, 5, 6-dihydroxyindole is involved in the disulfiram action pathway and the tyrosine metabolism pathway. 5, 6-Dihydroxyindole is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and dopamine beta-hydroxylase deficiency.
Brand Name:
Vulcanchem
CAS No.:
3131-52-0
VCID:
VC0162784
InChI:
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9-11H
SMILES:
C1=CNC2=CC(=C(C=C21)O)O
Molecular Formula:
C8H7NO2
Molecular Weight:
149.15 g/mol
5,6-dihydroxy Indole
CAS No.: 3131-52-0
Reference Standards
VCID: VC0162784
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
CAS No. | 3131-52-0 |
---|---|
Product Name | 5,6-dihydroxy Indole |
Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 1H-indole-5,6-diol |
Standard InChI | InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9-11H |
Standard InChIKey | SGNZYJXNUURYCH-UHFFFAOYSA-N |
SMILES | C1=CNC2=CC(=C(C=C21)O)O |
Canonical SMILES | C1=CNC2=CC(=C(C=C21)O)O |
Physical Description | Solid |
Description | 5,6-dihydroxyindole is a dihydroxyindole. It has a role as a mouse metabolite. 5, 6-Dihydroxyindole, also known as DHI or dopamine lutine, belongs to the class of organic compounds known as hydroxyindoles. These are organic compounds containing an indole moiety that carries a hydroxyl group. 5, 6-Dihydroxyindole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5, 6-Dihydroxyindole participates in a number of enzymatic reactions. In particular, 5, 6-Dihydroxyindole can be biosynthesized from L-dopachrome; which is mediated by the enzyme tyrosinase. In addition, 5, 6-Dihydroxyindole can be converted into indole-5, 6-quinone through its interaction with the enzyme tyrosinase. In humans, 5, 6-dihydroxyindole is involved in the disulfiram action pathway and the tyrosine metabolism pathway. 5, 6-Dihydroxyindole is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and dopamine beta-hydroxylase deficiency. |
Synonyms | 5,6-dihydroxyindole |
Reference | 1.Ito, S. and Wakamatsu, K. Chemistry of mixed melanogenesis--pivotal roles of dopaquinone. Photochem. Photobiol. 84(3), 582-592 (2008). |
PubChem Compound | 114683 |
Last Modified | Nov 11 2021 |
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